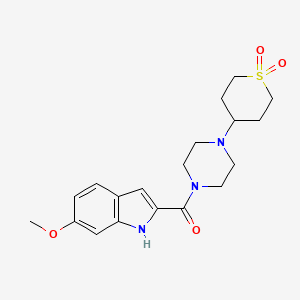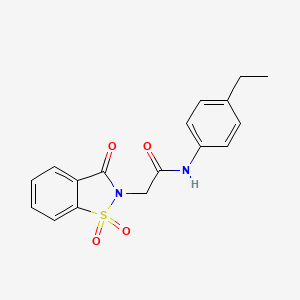![molecular formula C9H16ClN B2675827 3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride CAS No. 2377035-24-8](/img/structure/B2675827.png)
3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C9H16ClN and a molecular weight of 173.68 g/mol. This compound is characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a pyrrolidine ring, forming a unique structure that has garnered interest in various fields of research.
Méthodes De Préparation
The synthesis of 3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis and modifications of bicyclo[1.1.1]pentane derivatives to achieve the desired compound .
Analyse Des Réactions Chimiques
3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrrolidine ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane moiety imparts unique steric and electronic properties, which can influence the compound’s binding affinity and activity. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups and substituents.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents or additional functional groups.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane and pyrrolidine moieties, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-10-6-8(1)9-3-7(4-9)5-9;/h7-8,10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOILYMUXXXCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C23CC(C2)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one](/img/structure/B2675747.png)



![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride](/img/structure/B2675752.png)
![N-CYCLOPROPYL-3-[8-OXO-6-THIOXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7(6H)-YL]PROPANAMIDE](/img/structure/B2675753.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)


![2-chloro-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2675761.png)

